N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide -

N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Catalog Number: EVT-3667403
CAS Number:
Molecular Formula: C17H19BrN2O4S
Molecular Weight: 427.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a potent and selective leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes, a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea, and an oral ED50 of 1.14 mumol/kg opposite LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: While not directly structurally analogous, this compound falls under the broad category of substituted indole-carboxamides, sharing the presence of a sulfonamide group and an amide linkage with N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide. The research highlights the exploration of amide substituents and their impact on biological activity, which could be relevant for understanding the structure-activity relationships of the target compound. []

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

  • Compound Description: This compound is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It shows greater potency than the known CB2-selective dihydropyrazole, SR144528. Sch.336 effectively inhibits leukocyte migration in vitro and in vivo, showing promise as an immunomodulatory agent. []
  • Relevance: Sch.336 and N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide share a core structure containing a sulfonamide group. The research on Sch.336 focuses on manipulating the sulfonyl moiety for CB2 receptor activity, offering insights into the potential influence of similar structural modifications on the target compound. []

4-[[5-[(cyclopentylmethyl)carbamoyl]-1-methylindol-3-yl] methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5a)

  • Compound Description: This compound represents an initial derivative in a series of substituted indole-5-carboxamides studied for their antagonism of peptidoleukotrienes. While less potent than corresponding indole amides, modifications to the amide, indole, or sulfonamide substituents led to improved in vitro potency, nearing that of ICI 204,219. []
  • Relevance: Compound 5a shares a significant structural resemblance with N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, notably the presence of an indole ring, a sulfonamide group, and an amide linkage. The study's focus on optimizing potency through modifications of these shared structural features offers valuable information for understanding the structure-activity relationship of the target compound. []

4-[[6-[(cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl] methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (6a)

  • Compound Description: This compound is part of a series of substituted indole-6-carboxamides examined for their ability to antagonize peptidoleukotrienes. Though initially less potent than comparable indole amides, structural variations to the amide, indole, and sulfonamide groups yielded compounds with enhanced in vitro potency, approaching that of ICI 204,219. []
  • Relevance: Compound 6a exhibits substantial structural similarity to N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, including the presence of an indole ring, a sulfonamide group, and an amide linkage. The study emphasizes the impact of modifying these shared structural features to optimize potency, providing insights potentially applicable to the target compound. []
  • Compound Description: This is one of a series of aromatic sulfone compounds investigated for potential use in treating central nervous system diseases. []
  • Relevance: While structurally distinct from N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide in terms of core structure, this compound shares the presence of a sulfonamide group. The research emphasizes the potential of aromatic sulfones in addressing central nervous system diseases, offering a broader context for understanding the potential therapeutic applications of compounds containing the sulfonamide moiety, such as the target compound. []

Ethyl N-{2-[3-methoxy-3-methyl-2- (phenylselanyl)butyl]phenyl}carbamate

  • Compound Description: This compound serves as an intermediate in a study exploring the reactions of N-substituted 2-(dimethylallyl)aniline compounds with phenylselanyl halides. [] Its formation, resulting from trapping the reaction with methanol, sheds light on the reaction mechanism and the influence of different phenylselanyl halides on cyclization outcomes. []
  • Relevance: While not directly comparable in structure to N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, the study's exploration of cyclization reactions involving phenylselanyl halides and substituted aniline derivatives provides valuable insights into potential synthetic routes and chemical behavior that could be relevant for the target compound. []

Properties

Product Name

N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

IUPAC Name

N-(3-bromophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide

Molecular Formula

C17H19BrN2O4S

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C17H19BrN2O4S/c1-12-9-15(7-8-16(12)24-3)25(22,23)20(2)11-17(21)19-14-6-4-5-13(18)10-14/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

PDXFICQEFOKBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.